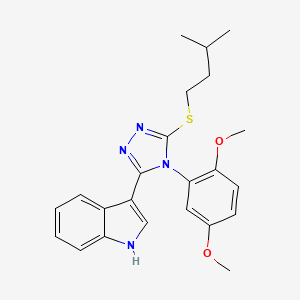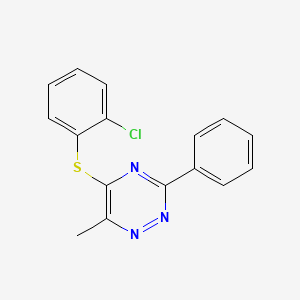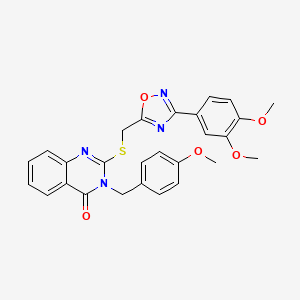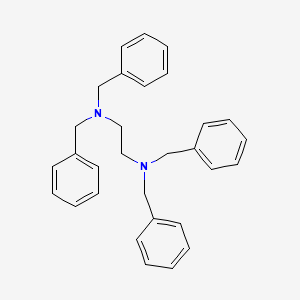
3,5-Dimethoxybenzene-1-sulfonyl chloride
説明
3,5-Dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the IUPAC name 3,5-dimethoxybenzenesulfonyl chloride . It has a molecular weight of 236.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClO4S/c1-12-6-3-7(13-2)5-8(4-6)14(9,10)11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 236.68 .科学的研究の応用
Application in Organic Synthesis
3,5-Dimethoxybenzene-1-sulfonyl chloride has been explored for its utility in organic synthesis. A study demonstrates the use of sulfonyl chlorides in the Mn(OAc)3-promoted oxidative coupling of 1,4-dimethoxybenzenes with sodium and lithium sulfinates. This process is notable for its simplicity, mild conditions, and the ability to produce various sulfones in moderate to high yields at room temperature in air (Liang, Ren, & Manolikakes, 2017).
Utility in Polymer Chemistry
In polymer chemistry, poly(3,5-diethylstyrene) sulfonyl chloride, a related compound, has been used as a reagent for internucleotide bond synthesis. This polymer, synthesized by bead copolymerization and chlorofosulfonation, acts as a convenient condensing agent for oligonucleotide synthesis, offering simple isolation and purification procedures (Rubinstein & Patchornik, 1975).
Development of Heavy Metal Sensors
The compound has applications in environmental science, particularly in the development of heavy metal sensors. A study describes the synthesis of bis-sulfonamides using sulfonyl chlorides for sensor preparation. These sensors, fabricated on glassy carbon electrodes, exhibited high sensitivity and stability for detecting heavy metal ions like Co2+ (Sheikh et al., 2016).
Synthesis of Medical Intermediates
It's also used in the synthesis of medical intermediates. A method for preparing 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule, involves sulfonyl chloration of 1,4-dimethoxybenzene, showcasing its role in creating complex medical molecules (Zhimin, 2003).
Enzyme Inhibition Studies
Another study evaluated sulfonamide derivatives of dagenan chloride for their enzyme inhibition activity. These derivatives were synthesized using sulfonyl chlorides and showed potential as lipoxygenase and α-glucosidase inhibitors, indicating their possible use in anti-inflammatory and anti-diabetic drug development (Abbasi et al., 2015).
In Catalytic Processes
Catalytic processes also benefit from the use of sulfonyl chlorides. For example, iron-catalyzed reactions with m-dimethoxybenzene and sulfur chlorides produced various polysulphides, demonstrating the utility of sulfonyl chlorides in synthesizing complex organic compounds (Bottino, Foti, & Pappalardo, 1979).
Solid-Phase Synthesis Applications
The compound is also involved in solid-phase synthesis. A study utilized polymer-supported sulfonyl chloride for synthesizing disubstituted 1,3-oxazolidin-2ones, highlighting its role in the efficient and selective synthesis of important heterocyclic compounds (Holte, Thijs, & Zwanenburg, 1998).
Influence on Hydrolysis Reactions
Research on the hydrolysis of sulfonyl chlorides, including this compound, has revealed interesting insights into their reaction mechanisms and the influence of substrate structure on reaction rates and catalysis (Ivanov et al., 2005).
Synthesis of Antibacterial Agents
A recent study investigated the anti-bacterial potential of sulfonamides containing the benzodioxane moiety synthesized using this compound. These compounds showed significant therapeutic potential against various bacterial strains, indicating its importance in developing new antibacterial agents (Abbasi et al., 2016).
Safety and Hazards
作用機序
Target of Action
The primary target of 3,5-Dimethoxybenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound acts as an electrophile, interacting with the delocalized pi electrons of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a two-step mechanism . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the chemical properties of the benzene derivative, potentially influencing its biological activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles can affect the course of the reaction . Additionally, the pH and temperature of the environment can also influence the compound’s reactivity .
特性
IUPAC Name |
3,5-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-6-3-7(13-2)5-8(4-6)14(9,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDHWSWHDQCMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80563-82-2 | |
| Record name | 3,5-dimethoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2902873.png)



![2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2902881.png)
![(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2902882.png)



![Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2902886.png)